![molecular formula C17H17NO5S B2752447 [2-(2,5-Dimethoxyphenyl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate CAS No. 455309-55-4](/img/structure/B2752447.png)
[2-(2,5-Dimethoxyphenyl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate
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Description
[2-(2,5-Dimethoxyphenyl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate, also known as DMPO, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. DMPO is a pyridine derivative that has been synthesized and studied extensively for its unique properties and potential uses.
Scientific Research Applications
Antiproliferative Effects and DNA/Protein Binding Properties
This compound and its analogs have been investigated for their antiproliferative effects and DNA/protein binding properties. For instance, dinuclear gold(III) oxo complexes with bipyridyl ligands have shown potential as cytotoxic and anticancer agents. Their interactions with model proteins and DNA were analyzed, revealing significant reactivity and peculiar differences in DNA reactivity, which are critical for understanding their mechanism of action and potential therapeutic applications (Casini et al., 2006).
Synthesis of Tetrasubstituted Thiophenes
The compound's structure facilitates the synthesis of tetrasubstituted thiophenes, showcasing its utility in organic synthesis. A one-pot multicomponent protocol developed for this synthesis emphasizes the compound's role in creating structurally complex and functionally diverse molecules, which could have implications in materials science and pharmaceuticals (Sahu et al., 2015).
Development of Novel Therapeutics
The exploration of this compound has led to the development of novel therapeutics, particularly in the context of overcoming drug resistance in cancer treatments. A notable example is the synthesis and evaluation of carboxamide derivatives of benzo[b][1,6]naphthyridines, which have shown potent cytotoxic activities against various cancer cell lines. These derivatives have the potential to address the rapid development of multiple drug resistances in cancer treatments, offering a new avenue for therapeutic intervention (Das et al., 2009).
Chemiluminescence in Analytical Chemistry
Additionally, the structural features of this compound have found applications in the development of chemiluminescent probes, which are valuable in analytical chemistry for detecting biological and chemical substances. The synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes and their base-induced chemiluminescence provide insights into the potential use of similar compounds in creating sensitive and selective analytical tools (Watanabe et al., 2010).
properties
IUPAC Name |
[2-(2,5-dimethoxyphenyl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5S/c1-21-11-6-7-15(22-2)13(9-11)14(19)10-23-17(20)12-5-4-8-18-16(12)24-3/h4-9H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWFHESNXURPPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)COC(=O)C2=C(N=CC=C2)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID57259038 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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